molecular formula C22H19N3S B12162811 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine

Cat. No.: B12162811
M. Wt: 357.5 g/mol
InChI Key: SUWFGTKVPBUUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine typically involves a multi-step process. One common method includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antioxidant and anti-inflammatory agent . Studies have shown that derivatives of pyrazole exhibit significant biological activities, including anti-cancer properties.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction. The specific compound's ability to interact with cellular pathways makes it a candidate for further development as an anticancer drug .

Corrosion Inhibition

Schiff bases, including similar compounds, have been studied for their effectiveness in preventing corrosion in metals. The application of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine as a corrosion inhibitor in acidic environments has shown promising results.

Case Study: Corrosion Studies
Research indicated that the compound could significantly reduce metal corrosion rates in acidic media, attributed to its adsorption properties on metal surfaces .

Material Science

The incorporation of thiophene units has implications in the development of organic semiconductors and photovoltaic materials. The electronic properties of the compound make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Electronics
A recent study highlighted the use of thiophene-containing compounds in enhancing the efficiency of organic solar cells by improving charge transport properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntioxidant and anti-inflammatory propertiesJournal of Medicinal Chemistry
Corrosion InhibitionReduces corrosion rates in acidic environmentsCorrosion Studies
Material ScienceEnhances properties of organic semiconductorsOrganic Electronics

Mechanism of Action

The mechanism of action of 2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

2-Phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, including antimicrobial, antioxidant, and anticonvulsant activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aldehydes with amines. For instance, a study reported the synthesis via refluxing a mixture of 3-hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide with suitable aldehydes in the presence of sulfuric acid, yielding a crystalline product with specific spectral characteristics confirmed by NMR and IR spectroscopy .

Characterization Data

Property Value
Molecular FormulaC28H20N6S2
Molecular Weight504.63 g/mol
Melting Point449 K
Spectroscopic DataConfirmed via NMR, IR

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated various Schiff bases derived from related structures against bacteria such as E. coli and S. aureus, demonstrating promising antibacterial effects . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The compound has also been assessed for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain derivatives possess considerable free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anticonvulsant Activity

Another significant aspect of this compound is its anticonvulsant activity. Studies have shown that certain derivatives can inhibit seizures in animal models, indicating their potential use in treating epilepsy or other seizure disorders. The underlying mechanism may involve modulation of neurotransmitter systems or ion channels .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antimicrobial Screening : A series of synthesized derivatives were tested against a panel of bacteria using disk diffusion methods, showing varying degrees of effectiveness compared to standard antibiotics like Gentamicin .
  • Antioxidant Evaluation : The antioxidant capacity was measured using the DPPH assay, revealing that some derivatives exhibited IC50 values comparable to established antioxidants .
  • Neuropharmacological Studies : In vivo studies demonstrated that specific analogs could significantly reduce seizure frequency and duration in rodent models, supporting their potential as anticonvulsants .

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanimine

InChI

InChI=1S/C22H19N3S/c1-3-8-18(9-4-1)13-14-23-16-19-17-25(20-10-5-2-6-11-20)24-22(19)21-12-7-15-26-21/h1-12,15-17H,13-14H2

InChI Key

SUWFGTKVPBUUKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.